

Spectroscopic Analysis of 1-(2-Bromophenyl)ethylamine: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Bromophenyl)ethylamine

Cat. No.: B040971

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Introduction

1-(2-Bromophenyl)ethylamine is an organic compound of interest in various fields of chemical research and development, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its structural and electronic properties is crucial for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of this molecule. This guide provides a summary of available spectroscopic data and the experimental protocols for their acquisition.

Data Presentation

Spectroscopic Data for 2-(2-Bromophenyl)ethylamine

While a complete experimental dataset for **1-(2-Bromophenyl)ethylamine** is not readily available in public databases, the following ^{13}C NMR data has been reported for the closely related isomer, 2-(2-bromophenyl)ethylamine.

Table 1: ^{13}C NMR Spectroscopic Data for 2-(2-bromophenyl)ethylamine

Chemical Shift (δ) ppm	Assignment
Data not available	C-Br
Data not available	C-CH ₂
Data not available	Aromatic CH
Data not available	Aromatic CH
Data not available	Aromatic CH
Data not available	Aromatic CH
Data not available	CH ₂ -NH ₂
Data not available	CH-NH ₂

Note: Specific peak assignments for 2-(2-bromophenyl)ethylamine are not fully detailed in the available public records.

Spectroscopic Data for 2-(4-Bromophenyl)ethylamine (Isomeric Reference)

Due to the limited availability of experimental data for the 2-bromo isomer, the following tables summarize the spectroscopic data for the isomeric compound, 2-(4-Bromophenyl)ethylamine. This information is provided as a close structural reference.

Table 2: ¹H NMR Spectroscopic Data for 2-(4-Bromophenyl)ethylamine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.37	d	2H	Ar-H
7.04	d	2H	Ar-H
2.89	t	2H	CH ₂ -Ar
2.68	t	2H	CH ₂ -N
2.03	s	2H	NH ₂

Table 3: Key IR Absorption Bands for 2-(4-Bromophenyl)ethylamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380-3290	Medium, Broad	N-H Stretch
3025	Medium	Aromatic C-H Stretch
2920, 2850	Medium	Aliphatic C-H Stretch
1590	Strong	C=C Aromatic Ring Stretch
1485	Strong	C=C Aromatic Ring Stretch
1070	Strong	C-N Stretch
1010	Strong	C-Br Stretch
810	Strong	p-disubstituted benzene C-H bend

Table 4: Mass Spectrometry Data for 2-(4-Bromophenyl)ethylamine

m/z	Relative Intensity (%)	Assignment
201	5	[M+2] ⁺ (with ⁸¹ Br)
199	5	[M] ⁺ (with ⁷⁹ Br)
171/169	10	[M - CH ₂ NH ₂] ⁺
120	100	[C ₈ H ₁₀ N] ⁺ (loss of Br)
91	20	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the specific analysis of **1-(2-Bromophenyl)ethylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons.
- **^1H NMR Parameters:** A typical pulse program for ^1H NMR involves a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- **^{13}C NMR Parameters:** For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
- **Instrumentation:** An FTIR spectrometer is used to record the infrared spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

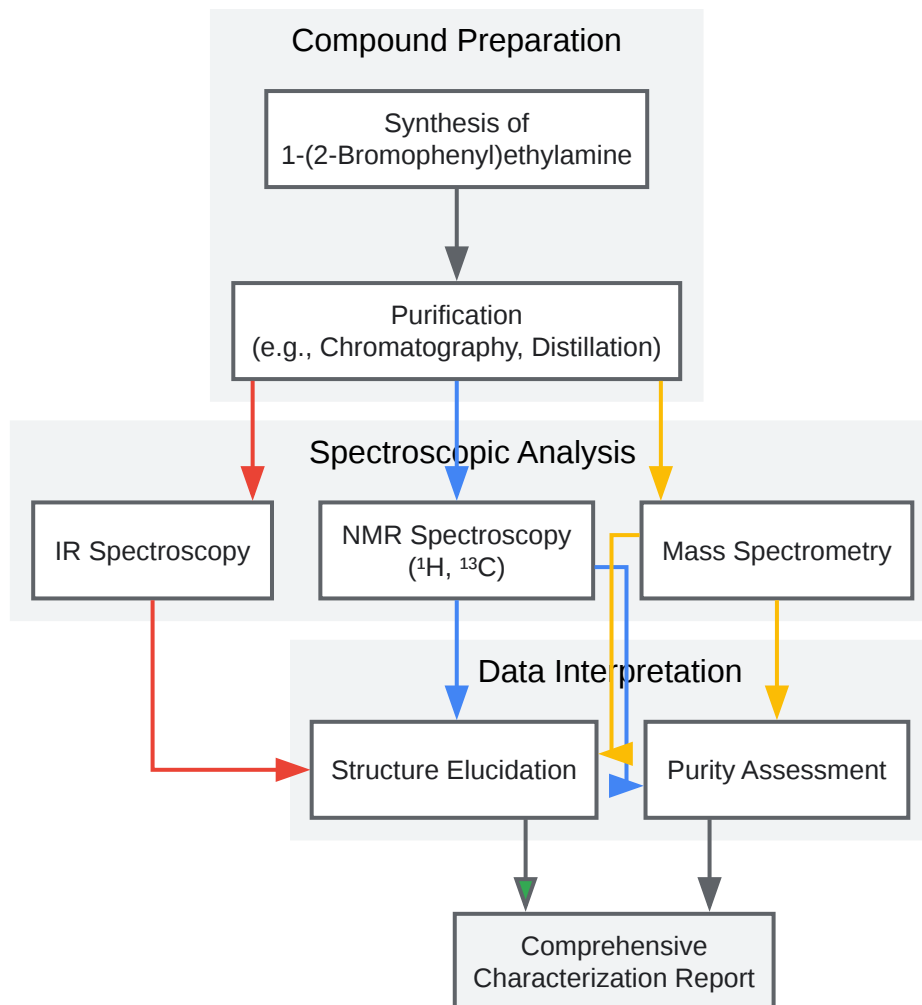
- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds, typically using an electron beam of 70 eV. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
- **Mass Analysis:** A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, is used to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of different ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **1-(2-Bromophenyl)ethylamine**.

Spectroscopic Analysis Workflow for a Chemical Compound



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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